N,N-Dipropyl-3-nitro-benzeneethanamine
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Overview
Description
N,N-Dipropyl-3-nitro-benzeneethanamine is a chemical compound that belongs to the class of amphetamines. It is known for its potent stimulant effects on the central nervous system. This compound has gained attention in recent years due to its potential therapeutic and toxic effects.
Preparation Methods
The synthesis of N,N-Dipropyl-3-nitro-benzeneethanamine typically involves the reaction of (3-nitro-phenyl)-acetaldehyde with dipropylamine . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Dipropyl-3-nitro-benzeneethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-dipropylBenzeneethanamine.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dipropyl-3-nitro-benzeneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant in certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-3-nitro-benzeneethanamine involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy levels, and improved cognitive function. The molecular targets and pathways involved include the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
N,N-Dipropyl-3-nitro-benzeneethanamine can be compared with other similar compounds, such as:
Amphetamine: Both compounds have stimulant effects on the central nervous system, but this compound has a different chemical structure and may have distinct pharmacological properties.
Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but it has a higher potential for abuse and addiction compared to this compound.
Methylphenidate: This compound is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has a different mechanism of action compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological effects, which may offer potential therapeutic benefits with a different safety profile compared to other stimulants.
Properties
IUPAC Name |
N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(12-13)16(17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYONJMRGQEVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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